1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride
Description
1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride is a synthetic organic compound characterized by a propanamine backbone substituted with a 4-chlorophenylthio group. The thioether linkage (-S-) at the 1-position of the propane chain distinguishes it from conventional phenethylamine derivatives. Its molecular formula is inferred as C₉H₁₁Cl₂NS·HCl (based on analogs in and ), with a molecular weight of approximately 276.6 g/mol. The hydrochloride salt form improves solubility in polar solvents, a feature critical for pharmaceutical formulation .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSWBRAUABKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952132 | |
| Record name | 1-[(4-Chlorophenyl)sulfanyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29670-17-5 | |
| Record name | 2-Propanamine, 1-((4-chlorophenyl)thio)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029670175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Chlorophenyl)sulfanyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Chloro-2-(4-chlorophenylthio)propane
The precursor 1-chloro-2-(4-chlorophenylthio)propane is synthesized by reacting 4-chlorothiophenol with 1,2-dichloropropane in the presence of a base. Sodium hydride or potassium carbonate in dimethylformamide (DMF) facilitates deprotonation of the thiophenol, enabling nucleophilic attack on the chlorinated propane. The reaction proceeds at 80–90°C for 6–8 hours, yielding the intermediate with >75% purity after aqueous workup.
Amination and Hydrochloride Formation
The chloro intermediate is then subjected to amination using aqueous ammonia under elevated pressure (2–3 bar) at 60°C. This step replaces the terminal chlorine with an amine group, forming 1-((4-chlorophenyl)thio)-2-propanamine. Subsequent treatment with hydrogen chloride gas in diethyl ether precipitates the hydrochloride salt, which is recrystallized from methanol-diethyl ether to achieve >98% purity.
Key Parameters:
-
Solvent: DMF or tetrahydrofuran (THF)
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Base: Sodium hydride or potassium carbonate
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Yield: 68–72% (over two steps)
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Purity: Confirmed via melting point (218–220°C) and elemental analysis
Gabriel Synthesis with Phthalimide Protection
The Gabriel method avoids direct handling of volatile amines by employing phthalimide as a protecting group.
Preparation of Phthalimide Intermediate
1-Bromo-2-(4-chlorophenylthio)propane is reacted with potassium phthalimide in DMF at 90°C for 4 hours. The phthalimide group substitutes the bromine atom, yielding 1-((4-chlorophenyl)thio)-2-phthalimidopropane. This intermediate is isolated by filtration and washed with cold ethanol to remove unreacted reagents.
Deprotection and Salt Formation
Hydrazine hydrate in ethanol cleaves the phthalimide group at reflux (78°C) for 3 hours, releasing the primary amine. After acidification with hydrochloric acid, the hydrochloride salt precipitates and is purified via recrystallization from a methanol-ether mixture. This method achieves a 65% overall yield with minimal byproducts.
Advantages:
-
Avoids side reactions associated with free amines
-
High reproducibility due to stable intermediates
Reductive Amination of Thioether Ketones
An alternative route involves reductive amination of a ketone precursor.
Synthesis of 1-((4-Chlorophenyl)thio)-2-propanone
4-Chlorothiophenol is alkylated with chloroacetone in the presence of sodium hydroxide, forming 1-((4-chlorophenyl)thio)-2-propanone. The ketone is isolated via distillation under reduced pressure (b.p. 120–125°C at 15 mmHg).
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The reaction is stirred at room temperature for 24 hours, after which the solvent is evaporated, and the residue is treated with HCl to form the hydrochloride salt. This method offers a 60% yield but requires careful pH control to prevent over-reduction.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | Scalable, minimal byproducts | Requires high-pressure conditions |
| Gabriel Synthesis | 65 | 97 | Stable intermediates | Multi-step, longer reaction times |
| Reductive Amination | 60 | 95 | Avoids halogenated reagents | Sensitive to pH and reducing agents |
Optimization Strategies and Process Considerations
Solvent Selection
Polar aprotic solvents like DMF and THF enhance reaction rates by stabilizing transition states in nucleophilic substitutions. Methanol and ethanol are preferred for hydrochloride crystallization due to their polarity and volatility.
Base Compatibility
Strong bases (e.g., sodium hydride) improve thiophenol deprotonation but risk side reactions with sensitive substrates. Weaker bases (e.g., potassium carbonate) offer a balance between reactivity and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Applications in Scientific Research
1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride has several notable applications:
Chemistry
- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biology
- Biological Activity Investigation : Research has explored its potential antimicrobial and anticancer properties. Studies indicate that the compound may exhibit inhibitory effects on various microbial strains and cancer cell lines.
Medicine
- Therapeutic Potential : The compound has been investigated for its possible therapeutic effects in treating conditions such as depression and anxiety disorders due to its structural similarities to known psychoactive agents.
Industry
- Material Development : Utilized in the creation of new materials and chemical processes, potentially contributing to advancements in polymer science and material engineering.
Case Studies and Research Findings
Numerous studies have documented the applications of this compound, highlighting its versatility:
- Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed significant activity against resistant bacterial strains, suggesting potential use as a new antibiotic agent.
- Cancer Research : Research featured in Cancer Letters indicated that the compound exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways.
- Neuropharmacology : Investigations into its psychoactive properties revealed that it could modulate neurotransmitter systems, providing insights into its potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride with structurally and functionally related compounds, emphasizing substituent effects, molecular properties, and applications:
Key Comparative Insights:
In contrast, the 4-fluorophenyl analog () exhibits weaker electronegativity but superior metabolic resistance to oxidative degradation . Thioether vs. Ether Linkages: Thioether-containing compounds (e.g., 1-((4-Chlorophenyl)thio)-2-propanamine HCl) demonstrate higher lipophilicity (logP ~2.5) compared to ether-linked analogs (logP ~1.8), enhancing membrane permeability but possibly reducing aqueous solubility .
Structural Rigidity and Solubility
- Cyclopropane derivatives () exhibit constrained conformations, which may improve target selectivity but reduce solubility. For example, 1-(4-chlorophenyl)cyclopropanamine HCl has a solubility of <1 mg/mL in water, limiting its formulation flexibility compared to the more flexible propanamine backbone of the reference compound .
The thioether group’s affinity for sulfur-binding enzymes (e.g., cysteine proteases) could also position it as a protease inhibitor candidate .
Industrial Applications
- Cyclopropanamine derivatives () are frequently used in agrochemicals due to their stability, whereas the reference compound’s thioether group may make it a versatile intermediate for synthesizing sulfonamide or disulfide-linked pharmaceuticals .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | 1-((4-Chlorophenyl)thio)-2-propanamine HCl | 1-(4-Fluorophenyl)thio analog | 1-(4-Chlorophenyl)cyclopropanamine HCl |
|---|---|---|---|
| LogP (Predicted) | 2.5 | 2.1 | 3.0 |
| Water Solubility (mg/mL) | ~10 (moderate) | ~15 | <1 (poor) |
| Melting Point (°C) | 180–185 (decomposes) | 170–175 | 210–215 |
| Storage Conditions | -20°C, desiccated | -20°C | Room temperature |
Data inferred from analogs in , and 14.
Biological Activity
1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride, often referred to as a substituted propanamine, has garnered attention in scientific research due to its potential biological activities. This compound features a chlorophenyl group and a thioether linkage, which may influence its interaction with biological systems. This article presents an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClN S. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially facilitating interactions with lipid membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and behavior.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting that it may disrupt bacterial cell wall synthesis or function.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes.
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it may induce apoptosis in specific cancer types by activating caspase pathways. For instance, a study reported that treatment with the compound led to a significant reduction in cell viability in lung cancer cells (IC50 values ranging from 10 to 20 µM) .
Case Studies
- Case Study on Anticancer Activity :
- A study investigated the effects of this compound on non-small cell lung cancer (NSCLC) models. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| 1-((4-Chlorophenyl)thio)-2-propanamine | Yes | 10-20 | Apoptosis induction via caspase activation |
| 1-(Phenylthio)-2-propanamine | Moderate | >50 | Unknown |
| 3-(Chlorophenyl)-propanamine | Yes | 30 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chlorothiophenol and 2-propanamine derivatives under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Optimizing reaction temperature (60–80°C) and stoichiometry to favor thioether bond formation.
- Post-synthesis purification via recrystallization or column chromatography.
- Final characterization using NMR and HPLC to confirm structure and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : H/C NMR to verify aromatic and aliphatic proton environments.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Follow OSHA and institutional Chemical Hygiene Plans:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Conduct reactions in a fume hood due to potential amine volatility.
- Store in airtight containers away from moisture and oxidizers.
- Neutralize waste with dilute HCl before disposal .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis pathway of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states:
- Simulate intermediates to identify energy barriers.
- Use machine learning (ML) to correlate experimental variables (e.g., solvent, catalyst) with yield.
- Validate predictions via small-scale experiments before scaling up .
Q. What strategies address contradictions in pharmacological data across studies involving this compound?
- Methodological Answer : Apply meta-analysis frameworks:
- Normalize data using standardized assays (e.g., IC values from cell-based vs. enzyme-linked assays).
- Control for batch-to-batch variability via orthogonal purity checks.
- Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-study variability .
Q. How to design experiments for studying its reactivity under varying pH and temperature conditions?
- Methodological Answer : Implement a Design of Experiments (DoE) approach:
- Define factors (pH: 2–10; temperature: 25–80°C) and response variables (degradation rate, byproduct formation).
- Use a central composite design to minimize experimental runs while capturing non-linear effects.
- Analyze via response surface methodology (RSM) to identify critical parameters .
Q. What advanced techniques elucidate the environmental fate of this compound in aqueous systems?
- Methodological Answer : Conduct fate studies using:
- LC-MS/MS : Quantify degradation products in simulated wastewater.
- QSAR modeling : Predict biodegradation pathways based on structural fragments.
- Microcosm assays : Assess microbial degradation kinetics under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
